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molecular formula C4HCl3O4S3 B1267643 5-Chlorothiophene-2,4-disulfonyl dichloride CAS No. 86806-70-4

5-Chlorothiophene-2,4-disulfonyl dichloride

Cat. No. B1267643
M. Wt: 315.6 g/mol
InChI Key: QUYCGJSYXGSFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04435320

Procedure details

2-Chlorothiophene (40 g) was added to stirred chlorosulphonic acid (400 ml) over a five minute period. The solution was then heated at 80°-90° C. for four hours, cooled to 30° C., and added to ice-water with stirring. The product was filtered off, washed with water and dried. The yield was 84 g.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[Cl:7][S:8]([OH:11])(=O)=[O:9]>>[Cl:1][C:2]1[S:3][C:4]([S:8]([Cl:7])(=[O:11])=[O:9])=[CH:5][C:6]=1[S:8]([Cl:7])(=[O:11])=[O:9]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1SC=CC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated at 80°-90° C. for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC=1SC(=CC1S(=O)(=O)Cl)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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